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Introduction

AZD4017 is a potent, selective, and orally bioavailable small molecule inhibitor of the enzyme

11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1).[1][2][3] This enzyme plays a crucial

role in the tissue-specific regulation of glucocorticoid levels by converting inactive cortisone to

active cortisol.[2][4] By inhibiting 11β-HSD1, AZD4017 reduces local cortisol concentrations in

key metabolic tissues such as the liver, adipose tissue, and skeletal muscle, without affecting

the systemic anti-inflammatory actions of glucocorticoids.[2] This targeted mechanism has led

to its investigation in a range of metabolic and endocrine-related disorders, including

nonalcoholic fatty liver disease (NAFLD), idiopathic intracranial hypertension (IIH), and

impaired wound healing in type 2 diabetes.[5][6][7][8][9]

Chemical Structure and Properties
AZD4017, with the IUPAC name 2-[(3S)-1-[5-(cyclohexylcarbamoyl)-6-(propylsulfanyl)pyridin-2-

yl]piperidin-3-yl]acetic acid, is a nicotinic amide-derived carboxylic acid.[3][5][10] Its chemical

and physical properties are summarized below.
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Identifier Value

IUPAC Name

2-[(3S)-1-[5-(cyclohexylcarbamoyl)-6-

propylsulfanyl-2-pyridinyl]piperidin-3-yl]acetic

acid[10]

CAS Number 1024033-43-9[3][10]

Molecular Formula C22H33N3O3S[3][5][10]

SMILES
CCCSC1=C(C=CC(=N1)N2CCC--INVALID-

LINK--CC(=O)O)C(=O)NC3CCCCC3[10]

InChI Key NCDZABJPWMBMIQ-INIZCTEOSA-N[3][10]

Table 2: Physicochemical Properties of AZD4017

Property Value

Molecular Weight 419.58 g/mol [3][10]

Appearance Solid powder[3]

Purity >98%[3]

Solubility

Soluble in a formulation of 10% DMSO, 40%

PEG300, 5% Tween-80, and 45% Saline (≥ 2.08

mg/mL)[1]

Pharmacology
AZD4017 is a highly potent and selective inhibitor of human 11β-HSD1. Its pharmacological

profile demonstrates excellent selectivity against related enzymes, making it a precise tool for

studying the effects of 11β-HSD1 inhibition.

Table 3: Pharmacological Data for AZD4017
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Parameter Value Species/Assay

IC50 (11β-HSD1) 7 nM[1][11][12] Human

IC50 (11β-HSD1) 2 nM[1][11] Human Adipocytes

IC50 (11β-HSD1) 29 nM[1][13] Cynomolgus Monkey

IC50 (11β-HSD2) >30 µM[1][11][12] Human

IC50 (17β-HSD1) >30 µM[1][11][12] Human

IC50 (17β-HSD3) >30 µM[1][11][12] Human

Signaling Pathway
The primary mechanism of action of AZD4017 is the inhibition of 11β-HSD1, which is highly

expressed in metabolic tissues. This enzyme catalyzes the conversion of inactive cortisone to

the active glucocorticoid, cortisol. Cortisol then binds to the glucocorticoid receptor (GR),

leading to various metabolic effects. By blocking this conversion, AZD4017 effectively reduces

intracellular cortisol levels and subsequent GR activation in target tissues.[2]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 9 Tech Support

https://www.medchemexpress.com/AZD_4017.html
https://arctomsci.com/1024033-43-9-AS939394-4
https://www.chemicalprobes.org/azd-4017
https://www.medchemexpress.com/AZD_4017.html
https://arctomsci.com/1024033-43-9-AS939394-4
https://www.medchemexpress.com/AZD_4017.html
https://www.invivochem.com/azd-4017.html
https://www.medchemexpress.com/AZD_4017.html
https://arctomsci.com/1024033-43-9-AS939394-4
https://www.chemicalprobes.org/azd-4017
https://www.medchemexpress.com/AZD_4017.html
https://arctomsci.com/1024033-43-9-AS939394-4
https://www.chemicalprobes.org/azd-4017
https://www.medchemexpress.com/AZD_4017.html
https://arctomsci.com/1024033-43-9-AS939394-4
https://www.chemicalprobes.org/azd-4017
https://www.cancer.gov/publications/dictionaries/cancer-drug/def/11beta-hydroxysteroid-dehydrogenase-type-1-inhibitor-azd4017
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1684383?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Target Cell (e.g., Hepatocyte, Adipocyte)

Cortisone (inactive)

11β-HSD1

Cortisol (active)

Glucocorticoid
Receptor (GR)

Activation

Conversion

AZD4017

Inhibition

Adverse Metabolic Effects
(e.g., Gluconeogenesis, Lipogenesis)

Transcription
Modulation

Click to download full resolution via product page

Figure 1: Signaling pathway of AZD4017 action.

Experimental Protocols
1. In Vitro Enzyme Inhibition Assay (HTRF)
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A cortisol competitive homogeneous time-resolved fluorescence assay (HTRF) is utilized to

determine the in vitro potency of AZD4017 against 11β-HSD1.[12]

Principle: The assay measures the displacement of a fluorescently labeled cortisol tracer

from the 11β-HSD1 enzyme by the inhibitor.

Methodology:

Recombinant human 11β-HSD1 enzyme is incubated with a fluorescently labeled cortisol

tracer and a specific antibody.

Varying concentrations of AZD4017 are added to the reaction mixture.

The reaction is allowed to reach equilibrium.

The HTRF signal is read on a compatible plate reader. The signal is inversely proportional

to the amount of tracer displaced by the inhibitor.

IC50 values are calculated by fitting the dose-response data to a four-parameter logistic

equation.

2. Human Adipocyte 11β-HSD1 Activity Assay

To assess the potency of AZD4017 in a key target tissue, its inhibitory activity is measured in

isolated human adipocytes.[1]

Principle: Measures the conversion of cortisone to cortisol in primary human fat cells.

Methodology:

Adipose tissue is obtained from nondiabetic volunteers via biopsy.

Adipocytes are isolated by collagenase digestion.

Isolated adipocytes are incubated with cortisone in the presence of varying concentrations

of AZD4017.

After incubation, the concentration of cortisol produced is quantified using LC-MS/MS.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 9 Tech Support

https://www.chemicalprobes.org/azd-4017
https://www.medchemexpress.com/AZD_4017.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1684383?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The IC50 value is determined from the dose-response curve.

3. Clinical Trial Protocol for Idiopathic Intracranial Hypertension (IIH)

A double-blind, randomized, placebo-controlled trial design has been used to evaluate the

efficacy and safety of AZD4017 in patients with IIH.[4][7][14][15]
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Figure 2: Workflow for an AZD4017 clinical trial in IIH.

Primary Outcome: The primary endpoint is the change in intracranial pressure from baseline

to 12 weeks, as measured by lumbar puncture.[14][15]
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Secondary Outcomes: These include changes in IIH symptoms, visual function, papilledema,

headache frequency, and safety and tolerability assessments.[14][15]

Dosage: Participants receive 400 mg of AZD4017 or a matching placebo orally twice daily for

12 weeks.[4][14]

Clinical Development
AZD4017 has been evaluated in several Phase II clinical trials for various indications:

Idiopathic Intracranial Hypertension (IIH): Studies have investigated whether AZD4017 can

reduce intracranial pressure in patients with IIH.[4][7][16][17]

Nonalcoholic Fatty Liver Disease (NAFLD) and Nonalcoholic Steatohepatitis (NASH): A

study assessed the effect of AZD4017 on hepatic fat and cortisol production in patients with

NAFLD or NASH.[6] The trial demonstrated effective blocking of hepatic 11β-HSD1 activity.

[6]

Type 2 Diabetes Mellitus: Research has explored the potential of AZD4017 to improve

wound healing and skin integrity in adults with type 2 diabetes.[8][9]

Iatrogenic Cushing's Syndrome: A trial evaluated if AZD4017 could mitigate the adverse

metabolic effects of prescribed glucocorticoids like prednisolone.[18]

While AZD4017 has shown target engagement and some beneficial effects on metabolic

parameters, its development status for specific indications may vary.[4][6][8] Researchers

should consult clinical trial registries for the most current information.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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